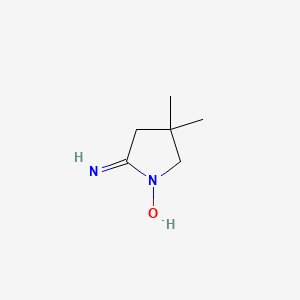
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the hydroxyphenyl group and the dimethyl substitutions on the phenyl ring contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
科学的研究の応用
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions with target proteins.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxyphenyl group, leading to different chemical and biological properties.
4-Hydroxy-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-(4-Hydroxyphenyl)pyrazole: Lacks the dimethyl substitutions, resulting in different electronic and steric effects.
Uniqueness
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is unique due to the combination of the hydroxyphenyl group and the dimethyl substitutions, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with biological targets and the possibility of fine-tuning its properties for various applications.
特性
CAS番号 |
288401-55-8 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
4,5-dimethyl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9(10-3-4-12-13-10)11(14)6-8(7)2/h3-6,14H,1-2H3,(H,12,13) |
InChIキー |
BNYFPKULJAQLHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


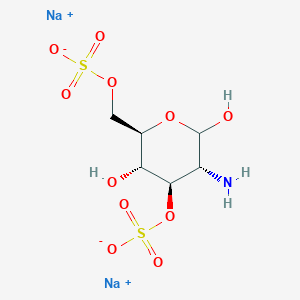
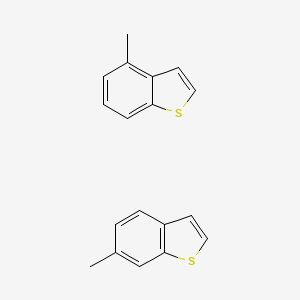


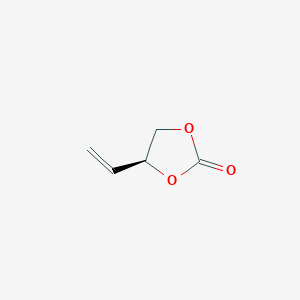

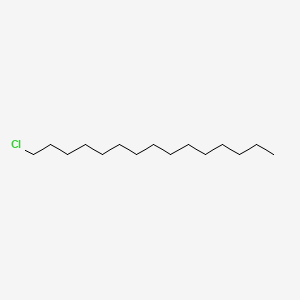
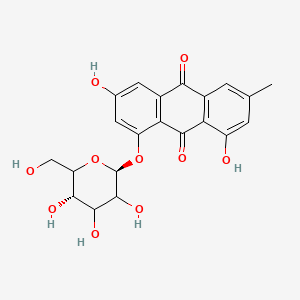
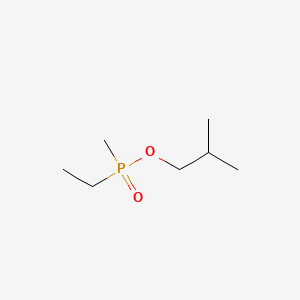
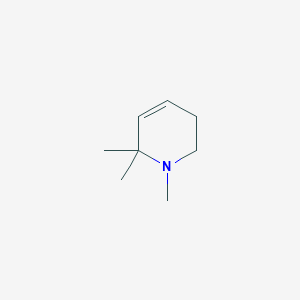


![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
